1-(Pyridazin-3-yl)ethanone
Overview
Description
1-(Pyridazin-3-yl)ethanone is an organic compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as an intermediate in the synthesis of various biologically active molecules .
Mechanism of Action
Target of Action
1-(Pyridazin-3-yl)ethanone is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have been known to interact with a variety of biological targets, including enzymes like cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain responses .
Mode of Action
Similar compounds have been shown to inhibit the activity of cox enzymes . By inhibiting these enzymes, these compounds can potentially reduce the production of prostaglandins, thereby alleviating inflammation and pain .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its inhibition of COX enzymes and subsequent reduction in prostaglandin production . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of blood flow .
Result of Action
The molecular and cellular effects of this compound are likely related to its potential anti-inflammatory and analgesic properties, stemming from its inhibition of prostaglandin production . This could result in a reduction in inflammation and pain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridazin-3-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the cyclization and oxidation steps efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridazin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridazine ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Pyridazinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Pyridazin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
1-(Pyridazin-3-yl)ethanone can be compared with other pyridazine derivatives:
Pyridazinone: Similar in structure but with a different functional group, leading to varied biological activities.
Pyridazine: The parent compound with a simpler structure and different reactivity.
Pyrimidine and Pyrazine: Other diazines with nitrogen atoms at different positions, resulting in distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and potential pharmacological activities compared to other pyridazine derivatives .
Properties
IUPAC Name |
1-pyridazin-3-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5(9)6-3-2-4-7-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSKLNSVINAQGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326422 | |
Record name | 1-(Pyridazin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-63-0 | |
Record name | 1122-63-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527814 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Pyridazin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridazin-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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